![molecular formula C16H17NO4S B5802980 N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5802980.png)
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
Visible Light-Promoted Oxidative Cross-Coupling
In the field of organic chemistry, compounds with a structure akin to N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have been used in visible light-promoted oxidative cross-coupling reactions. These reactions are crucial for synthesizing esters from alcohols, which are fundamental functional groups in several valued molecules, including pharmaceuticals, polymers, and natural products .
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, Phenethyl isothiocyanate, has been studied for its potential for chemoprevention of cancers . Another compound, (3,4,8b-Trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl) N- (2-ethylphenyl)carbamate, has been found to interact with Acetylcholinesterase .
Mode of Action
It is suggested that a compound with a similar structure, carbonic acid monoamide n-(2-ethylphenyl) propyl, has the potential to interfere with cap5o catalytic activity .
Biochemical Pathways
SLG-4, was found to degrade di-n-octyl phthalate (DOP) via a pathway that involved the conversion of Phthalic acid (PA) to protocatechuate acid, which then entered the TCA cycle through orthotopic ring opening .
Pharmacokinetics
A study on a compound with a similar structure, llp2a-dota, found that it had high tumor uptake and favorable ratios of tumor to blood and tumor to non-tumor organ .
Result of Action
For instance, a compound with a similar structure, Phenethyl isothiocyanate, has been studied for its potential for chemoprevention of cancers .
properties
IUPAC Name |
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-12-5-3-4-6-14(12)17-22(18,19)13-7-8-15-16(11-13)21-10-9-20-15/h3-8,11,17H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQICYIOVJPQYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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